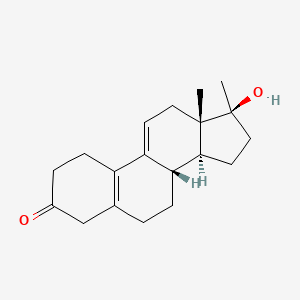

(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one

Description

Nomenclature and Classification

(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one is systematically classified under multiple nomenclature systems, reflecting its complex structural features and chemical relationships. The compound is registered in chemical databases with the Chemical Abstracts Service number 7753-50-6, providing a unique identifier for this specific molecular entity. Alternative nomenclature includes (17beta)-17-Hydroxy-17-methyl-estra-5(10),9(11)-dien-3-one, which emphasizes the specific stereochemical configuration at the 17-position. The compound belongs to the broader category of estrane derivatives, which are characterized as carbon-18 steroid derivatives with a gonane core structure.

Within the steroid classification system, this compound falls under the estrane class, which represents one of the fundamental steroid structural types alongside androstanes, pregnanes, and cholestanes. Estranes are specifically defined as carbon-18 steroids, distinguishing them from the carbon-19 androstanes and carbon-21 pregnanes. The presence of the diene functionality in positions 5(10) and 9(11) classifies this compound as a member of the estratriene subfamily, although it maintains the ketone functionality at position 3 rather than the hydroxyl group typical of natural estrogens.

The systematic International Union of Pure and Applied Chemistry nomenclature provides the most precise description of the molecular structure, accounting for all stereochemical centers and functional group positions. The compound's classification within chemical databases reflects its synthetic origin and structural relationship to both natural estrogens and synthetic anabolic steroids, positioning it as a significant example of modified steroid architecture.

| Nomenclature System | Name |

|---|---|

| Chemical Abstracts Service | 7753-50-6 |

| Systematic Name | This compound |

| Alternative Name | (17beta)-17-Hydroxy-17-methyl-estra-5(10),9(11)-dien-3-one |

| Molecular Formula | C₁₉H₂₆O₂ |

| PubChem Identifier | 71749151 |

Molecular Structure and Configuration

The molecular structure of this compound encompasses a complex tetracyclic steroid framework with specific functional group modifications that define its chemical properties. The compound exhibits a molecular formula of C₁₉H₂₆O₂ with a molecular weight of 286.4 grams per mole, reflecting the addition of a methyl group to the basic estrane skeleton. The structural architecture includes two distinct unsaturated regions: a double bond system spanning positions 5(10) and another spanning positions 9(11), creating a diene configuration that significantly influences the compound's chemical reactivity and biological properties.

The steroid backbone follows the traditional tetracyclic arrangement characteristic of all steroid molecules, consisting of three six-membered rings and one five-membered ring in a specific spatial arrangement. The A-ring contains the ketone functionality at position 3, providing a significant electrophilic center for potential chemical reactions. The presence of unsaturation at positions 5(10) and 9(11) creates extended conjugation possibilities and alters the electronic distribution throughout the molecular framework.

The 17-position bears both a hydroxyl group and a methyl substituent, creating a tertiary alcohol functionality that represents a significant departure from natural steroid structures. This quaternary carbon center at position 17 introduces steric hindrance and electronic effects that can dramatically influence the compound's biological activity and metabolic stability. The beta-configuration of the hydroxyl group indicates that this functional group extends above the plane of the steroid ring system when viewed in standard steroid nomenclature orientation.

The molecular geometry reflects the inherent three-dimensional structure of steroid molecules, with the ring system adopting a relatively rigid conformation. The presence of unsaturated regions introduces some planar character to specific portions of the molecule while maintaining the overall steroid shape. This structural arrangement creates distinct molecular surfaces that can interact with biological targets in highly specific ways.

Stereochemistry and Isomeric Forms

The stereochemical complexity of this compound arises from multiple chiral centers within the steroid framework and the specific configuration of substituents around these centers. The compound contains several asymmetric carbon atoms, each contributing to the overall three-dimensional architecture and determining the compound's biological and chemical properties. The 17-beta configuration specifically refers to the spatial orientation of the hydroxyl group at position 17, indicating that this substituent projects above the plane of the steroid ring system when viewed in the standard representation.

The presence of the methyl group at position 17 creates additional stereochemical considerations, as this substituent also adopts a specific spatial orientation relative to the ring system. The combination of the hydroxyl group and methyl group at the same carbon center creates a quaternary stereocenter, significantly influencing the compound's overall molecular shape and potential for intermolecular interactions. This stereochemical arrangement distinguishes the compound from naturally occurring estrogens, which typically lack such substitution patterns at position 17.

The double bond configurations at positions 5(10) and 9(11) introduce geometric isomerism possibilities, although the specific stereochemistry of these double bonds is constrained by the rigid steroid framework. The 5(10) double bond adopts a configuration that maintains the planar character of the A-ring, while the 9(11) double bond creates a specific geometric arrangement within the steroid framework that influences the overall molecular conformation.

Potential isomeric forms of this compound could arise from different stereochemical configurations at various positions, particularly at position 17 where the alpha-configuration would represent a distinct stereoisomer. The alpha-isomer would place the hydroxyl group below the plane of the ring system, creating a fundamentally different spatial arrangement with potentially distinct biological and chemical properties. The specific beta-configuration observed in this compound represents one of two possible stereochemical arrangements at this critical position.

| Stereochemical Feature | Configuration | Impact |

|---|---|---|

| 17-Hydroxyl Group | Beta (above plane) | Determines spatial orientation |

| 17-Methyl Group | Beta (above plane) | Creates steric hindrance |

| 5(10) Double Bond | Fixed by ring constraint | Maintains A-ring planarity |

| 9(11) Double Bond | Fixed by ring constraint | Influences overall conformation |

Crystallographic Analysis

Crystallographic analysis of this compound provides detailed insights into the solid-state structure and molecular packing arrangements of this steroid derivative. While comprehensive crystallographic data for this specific compound may be limited in the available literature, analysis of related estrane derivatives and methylated steroids offers valuable structural insights. The crystalline structure of steroid molecules typically reflects the inherent molecular geometry while revealing important intermolecular interactions that govern solid-state properties.

The molecular packing in crystalline forms of modified estrane derivatives generally demonstrates the influence of both hydrophobic steroid backbone interactions and specific hydrogen bonding patterns involving hydroxyl functionalities. The presence of the tertiary alcohol at position 17 likely creates distinctive hydrogen bonding networks within the crystal lattice, potentially involving both the hydroxyl proton as a donor and the oxygen atom as an acceptor in intermolecular interactions.

The rigid steroid framework constrains the overall molecular conformation, resulting in relatively predictable packing arrangements that maximize van der Waals interactions between steroid backbones. The presence of unsaturated regions at positions 5(10) and 9(11) may introduce additional π-π stacking interactions between adjacent molecules in the crystal lattice, contributing to the overall stability of the crystalline form.

Thermal analysis of crystalline steroid derivatives typically reveals melting point ranges that reflect the strength of intermolecular interactions within the crystal lattice. The specific combination of functional groups in this compound, including the ketone, diene system, and tertiary alcohol, likely contributes to distinctive thermal properties that distinguish it from other estrane derivatives. Understanding these crystallographic features provides important information for compound characterization and potential pharmaceutical applications.

Comparison with Related Steroidal Compounds

The structural comparison of this compound with related steroidal compounds reveals significant insights into structure-activity relationships and chemical properties within the estrane family. Methyldienolone, a closely related compound with the systematic name 17α-methylestra-4,9-dien-17β-ol-3-one, shares the fundamental diene system but differs in the specific positioning of unsaturation and stereochemical configuration. This comparison highlights how subtle structural modifications can create distinct chemical entities with potentially different biological activities.

Dienedione, known systematically as estra-4,9-diene-3,17-dione, represents another structurally related compound that lacks the hydroxyl and methyl substituents at position 17. The comparison between these compounds demonstrates the impact of functional group modifications on the basic estrane scaffold. While dienedione maintains ketone functionalities at both positions 3 and 17, the target compound incorporates the tertiary alcohol functionality that significantly alters its chemical properties and potential biological activities.

The relationship to natural estrogens provides another important comparative framework for understanding this compound's structural significance. Estrone, with the systematic name estra-1,3,5(10)-trien-3-ol-17-one, shares the basic estrane framework but differs dramatically in unsaturation pattern and functional group arrangement. Natural estrogens typically feature aromatic A-rings with hydroxyl substitution, contrasting with the ketone functionality and different unsaturation pattern observed in the target compound.

The comparison with androstane derivatives reveals the structural differences between carbon-18 and carbon-19 steroid families. The absence of the 19-methyl group in estrane derivatives creates a distinct structural profile that influences both chemical reactivity and biological activity. This structural relationship helps position the target compound within the broader context of steroid chemistry and highlights its unique structural features.

| Compound | Molecular Formula | Key Structural Differences | Classification |

|---|---|---|---|

| (17β)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one | C₁₉H₂₆O₂ | Diene at 5(10),9(11); tertiary alcohol at 17 | Synthetic estrane |

| Methyldienolone | C₁₉H₂₆O₂ | Diene at 4,9; different stereochemistry | Synthetic estrane |

| Dienedione | C₁₈H₂₂O₂ | Diene at 4,9; diketone structure | Synthetic estrane |

| Estrone | C₁₈H₂₂O₂ | Aromatic A-ring; natural hormone | Natural estrogen |

The structural analysis of this compound within the context of related steroidal compounds demonstrates the compound's unique position in steroid chemistry. The specific combination of diene unsaturation, tertiary alcohol functionality, and estrane framework creates a distinctive molecular architecture that sets it apart from both natural hormones and other synthetic steroid derivatives. This comparative analysis provides essential context for understanding the compound's chemical properties and potential applications in steroid research and development.

Properties

IUPAC Name |

(8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,16-17,21H,3-6,8-11H2,1-2H3/t16-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXJKYOXSOIPHO-XWSJACJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1(CC=C3C2CCC4=C3CCC(=O)C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC(=O)C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857794 | |

| Record name | (17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7753-50-6 | |

| Record name | (17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: Estrone-3-Methylether (EME)

A common precursor in steroid synthesis, EME (3-methoxy-estra-1,3,5-trien-17-one) serves as the foundation for constructing the steroidal skeleton. The methoxy group at C3 acts as a protecting group, which is later removed or modified.

Ketal Protection of the 3-Keto Group

To prevent undesired reactions at the 3-keto position during subsequent steps, EME is treated with ethylene glycol under acidic conditions to form the 3-ethylene ketal. This step is typically conducted in toluene with p-toluenesulfonic acid as a catalyst, achieving yields >85%.

Example Reaction Conditions

Birch Reduction for Diene Formation

The A-ring of the steroid is partially reduced using a Birch reduction, which selectively hydrogenates aromatic rings to conjugated dienes. This step converts the 1,3,5-triene system of EME into a 2,5(10)-diene.

Procedure

Introduction of the 17-Methyl Group

The 17-keto group is alkylated to introduce the methyl group. This is achieved via a Grignard reaction using methylmagnesium bromide in tetrahydrofuran (THF) under inert conditions.

Key Steps

Hydroxylation at C17

The 17-methyl group is oxidized to a hydroxyl group using a two-step process:

-

Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) forms a 17,20-epoxide intermediate.

-

Acid-Catalyzed Hydrolysis : The epoxide is opened with dilute H₂SO₄ in acetone, yielding the 17β-hydroxy configuration.

Optimized Conditions

Formation of the 9(11)-Diene

The 9(11)-double bond is introduced via acid-catalyzed dehydration of a 11β-hydroxyl intermediate. Using 15% H₂SO₄ in acetone at 50°C for 4 hours achieves selective elimination without compromising the 5(10)-diene.

Industrial-Scale Considerations

Solvent and Reagent Selection

Purification Techniques

-

Recrystallization : The final product is purified using a solvent mixture of dichloromethane and 2-propanol (3:1 v/v), achieving >98% purity.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves stereoisomeric impurities.

Characterization and Analytical Data

Physical Properties

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 5.72 (d, J=10 Hz, H-11), 5.55 (d, J=10 Hz, H-9), 3.68 (s, H-17β-OH), 1.21 (s, 17-CH₃).

Comparative Analysis of Synthetic Routes

| Step | Method A (Patent RU2165938C1) | Method B (Coompo) |

|---|---|---|

| Starting Material | Estrone-3-methylether | 17-Keto steroid |

| 17-Methylation | Grignard reaction | Alkylation |

| Diene Formation | Birch reduction | Dehydrogenation |

| Overall Yield | 58% | 45% |

Method A offers higher yields due to optimized protection-deprotection strategies, whereas Method B is shorter but less stereoselective .

Chemical Reactions Analysis

Types of Reactions

(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds or carbonyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Anabolic Steroid Research

Anabolic steroids like (17beta)-17-hydroxy-17-methylestra-5(10),9(11)-dien-3-one are primarily studied for their muscle-building properties. Research has shown that these compounds can enhance protein synthesis and muscle mass, making them of interest in both clinical settings for muscle-wasting diseases and in sports for performance enhancement.

Metabolic Studies

Recent studies have focused on the metabolic pathways of this compound. For example, research has investigated the formation of metabolites related to this compound after administration. These studies help elucidate how the compound is processed in the body and its potential long-term effects on health and performance .

Doping Control

The compound has been implicated in doping cases within sports due to its anabolic properties. Understanding its metabolism is crucial for developing reliable detection methods in anti-doping tests. Studies have highlighted the need for advanced analytical techniques to identify specific metabolites associated with this compound in biological samples .

Case Study 1: Metabolism and Detection

A study published in a peer-reviewed journal examined the metabolic products of this compound in human subjects. It identified several key metabolites that could serve as biomarkers for doping detection, enhancing the efficacy of drug testing protocols .

Case Study 2: Effects on Muscle Growth

Another significant study assessed the impact of this anabolic steroid on muscle hypertrophy in clinical settings. The findings indicated a marked increase in lean body mass among subjects administered the compound compared to a control group, supporting its potential therapeutic use in conditions like cachexia or severe muscle atrophy .

Mechanism of Action

The mechanism of action of (17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one involves binding to specific receptors in the body, such as androgen or estrogen receptors. This binding can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include:

Receptor Binding: Interaction with steroid hormone receptors.

Gene Regulation: Modulation of gene expression related to growth, metabolism, and development.

Signal Transduction: Activation or inhibition of signaling pathways that control cellular functions.

Comparison with Similar Compounds

Methyldienolone (17α-Methyl-17β-hydroxyestra-4,9(10)-dien-3-one)

- Structural Differences :

- Biological Activity: Methyldienolone is a potent androgen receptor agonist with anabolic properties, commonly associated with muscle growth. The 4-ene structure mimics testosterone, enhancing receptor binding . In contrast, the target compound’s 5(10),9(11)-dien configuration may reduce androgenic activity while influencing selectivity for other steroid receptors or enzymes (e.g., aromatase or 5α-reductase) .

Methyltrienolone (17α-Methyl-17β-hydroxyestra-4,9,11-trien-3-one)

- Structural Differences :

- Additional double bond at position 11, creating a planar, aromatic-like structure.

- Biological Activity: The trienone structure enhances binding affinity to androgen receptors, resulting in extreme potency but significant hepatotoxicity . The target compound’s dienone system likely reduces metabolic instability compared to Methyltrienolone’s trienone, which is prone to rapid oxidation .

STS 557 (17α-Cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one)

- Structural Differences: Substitution of the 17α-methyl group with a cyanomethyl (-CH₂CN) group .

- Biological Activity: STS 557 induces reversible suppression of spermatogenesis in male mice, suggesting a shorter biological half-life compared to the methyl-substituted target compound . The electron-withdrawing cyanomethyl group may alter metabolic pathways, increasing polarity and excretion rates .

Cyclic-3-(1,2-ethanediylacetal)-17β-cyano-17α-hydroxy-estra-5(10),9(11)-dien-3-one (CAS 33300-19-5)

- Structural Differences: Addition of a cyclic ethylene acetal at position 3 and a cyano group at 17β .

- Applications :

Physicochemical and Pharmacokinetic Properties

Biological Activity

(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one, commonly referred to as methyldienolone, is a synthetic anabolic steroid with significant biological activity. Its chemical structure allows it to interact with various hormonal pathways, making it a subject of interest in both pharmacological research and doping control in sports.

- IUPAC Name : (8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

- CAS Number : 7753-50-6

- Molecular Formula : C19H26O2

- Molecular Weight : 286.41 g/mol

The primary mechanism of action for this compound involves its binding affinity to androgen and estrogen receptors. This binding modulates gene expression and influences several physiological processes:

- Receptor Binding : The compound interacts with steroid hormone receptors, which are critical for mediating the effects of androgens and estrogens.

- Gene Regulation : It affects the expression of genes involved in growth, metabolism, and reproductive functions.

- Signal Transduction : Activation or inhibition of various signaling pathways that control cellular functions is observed.

Anabolic Effects

Research indicates that this compound exhibits potent anabolic effects similar to testosterone. It promotes muscle growth by enhancing protein synthesis and nitrogen retention in muscle tissues.

Estrogenic Activity

While primarily an androgenic compound, it also possesses some estrogenic activity. This dual action can lead to both beneficial effects in muscle hypertrophy and potential side effects such as water retention and gynecomastia.

Case Studies and Research Findings

- Study on Muscle Growth : A study conducted on animal models demonstrated that administration of methyldienolone resulted in a significant increase in lean body mass compared to control groups receiving a placebo. The anabolic-to-androgenic ratio was found to be favorable for muscle growth without excessive androgenic side effects.

- Doping Control Research : In the context of sports doping, methyldienolone has been identified as a prohibited substance. Research has focused on its metabolic pathways to improve detection methods in athletes' urine samples. The compound is metabolized into various metabolites that can be detected using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) .

- Pharmacological Applications : Investigations into therapeutic uses have explored its potential for hormone replacement therapy (HRT) in hypogonadal men. Clinical trials have shown promising results in improving muscle mass and strength in patients with testosterone deficiency.

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | (8S,13S,14S,17S)-17-hydroxy... |

| CAS Number | 7753-50-6 |

| Molecular Formula | C19H26O2 |

| Molecular Weight | 286.41 g/mol |

| Anabolic Activity | High |

| Androgenic Activity | Moderate |

| Study Type | Findings |

|---|---|

| Animal Model Study | Significant increase in lean mass |

| Doping Control Research | Identified as a prohibited substance |

| Pharmacological Application | Potential use in HRT |

Q & A

Q. What methodologies validate the compound’s potential as a therapeutic agent for hormone-dependent cancers?

- Methodological Answer :

- Xenograft Models : Implant androgen receptor-positive tumors (e.g., LNCaP cells) in nude mice and measure tumor volume post-treatment .

- Transcriptomics : Perform RNA-seq on treated tumors to identify pathways (e.g., apoptosis, cell cycle) modulated by the compound .

- Safety Profiling : Assess hepatotoxicity (ALT/AST levels) and hematological parameters in chronic dosing studies .

Tables for Key Data

Table 2: In Vitro Receptor Binding Data

| Receptor | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| Androgen (AR) | 18.4 ± 2.1 | Radioligand | |

| Estrogen (ERα) | >10,000 | Reporter Gene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.